1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 144174-16-3
VCID: VC20332829
InChI: InChI=1S/C13H14N4O/c1-8(18)10-3-5-11(6-4-10)17-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H3,14,15,16,17)
SMILES:
Molecular Formula: C13H14N4O
Molecular Weight: 242.28 g/mol

1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one

CAS No.: 144174-16-3

Cat. No.: VC20332829

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one - 144174-16-3

Specification

CAS No. 144174-16-3
Molecular Formula C13H14N4O
Molecular Weight 242.28 g/mol
IUPAC Name 1-[4-[(6-amino-2-methylpyrimidin-4-yl)amino]phenyl]ethanone
Standard InChI InChI=1S/C13H14N4O/c1-8(18)10-3-5-11(6-4-10)17-13-7-12(14)15-9(2)16-13/h3-7H,1-2H3,(H3,14,15,16,17)
Standard InChI Key XRTMMJHGSPTSOU-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)C)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • A 6-amino-2-methylpyrimidin-4-yl group, which contributes hydrogen-bonding capabilities via its amino substituent and steric bulk from the methyl group.

  • An aniline-linked phenyl ring, providing aromatic stacking potential and sites for further functionalization.

  • A para-substituted ethanone group, which may influence solubility and intermolecular interactions.

The molecular formula is C₁₃H₁₄N₄O, with a molecular weight of 242.28 g/mol. The presence of multiple nitrogen atoms and the ethanone moiety suggests moderate polarity, likely conferring solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number144174-16-3
Molecular FormulaC₁₃H₁₄N₄O
Molecular Weight242.28 g/mol
Predicted LogP~1.2 (moderate lipophilicity)
Hydrogen Bond Donors3 (two amine, one ketone)
Hydrogen Bond Acceptors5

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-{4-[(6-Amino-2-methylpyrimidin-4-yl)amino]phenyl}ethan-1-one typically involves multi-step reactions:

  • Pyrimidine Core Preparation: 6-Amino-2-methylpyrimidin-4-amine is synthesized via cyclization of guanidine derivatives with β-keto esters.

  • Coupling Reaction: The pyrimidine intermediate reacts with 4-aminoacetophenone under Buchwald-Hartwig amination conditions, utilizing a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) to form the C–N bond .

  • Purification: Recrystallization from ethanol or methanol yields the final product with >95% purity .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1Guanidine + ethyl acetoacetate, 120°C65%
24-Aminoacetophenone, Pd₂(dba)₃, Xantphos48%
3Ethanol recrystallization92%

Challenges and Solutions

  • Low Coupling Efficiency: The steric hindrance from the methyl group on the pyrimidine ring reduces reaction yields. Using bulkier ligands (e.g., DavePhos) improves catalytic activity .

  • Byproduct Formation: Competing N-arylation at the pyrimidine’s 4-position is mitigated by employing electron-deficient aryl halides .

Biological Activity and Mechanistic Insights

Hypothesized Targets

While direct studies on this compound are sparse, structurally related pyrimidines exhibit activity against:

  • VEGFR-2: Inhibition of vascular endothelial growth factor receptor-2 disrupts angiogenesis, a critical process in tumor growth.

  • Dihydrofolate Reductase (DHFR): Interference with folate metabolism impedes DNA synthesis in rapidly dividing cells .

  • Viral Polymerases: Pyrimidine analogs often incorporate into viral RNA/DNA, terminating elongation.

Structure-Activity Relationships (SAR)

  • Amino Group (Pyrimidine): Essential for hydrogen bonding with catalytic residues (e.g., Asp1046 in VEGFR-2).

  • Methyl Substituent (C2): Enhances metabolic stability by shielding the ring from oxidative degradation .

  • Ethanone Moiety (Phenyl): Improves membrane permeability via hydrophobic interactions with lipid bilayers .

Future Research Directions

In Vitro and In Vivo Profiling

  • Cytotoxicity Assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values.

  • Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

Structural Modifications

  • Ethanone Replacement: Substituting the ketone with a carboxamide may enhance aqueous solubility.

  • Heterocycle Fusion: Incorporating a triazole ring could improve target selectivity .

Computational Modeling

Machine learning models (e.g., AlphaFold) could predict off-target interactions and optimize lead compounds prior to synthesis .

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